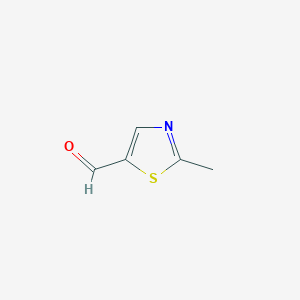

2-甲基噻唑-5-甲醛

描述

Synthesis Analysis

The synthesis of 2-Methylthiazole-5-carbaldehyde involves a solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF) being added dropwise to a solution of chloroacetyl chloride in DMF . The product obtained is then exploited for multistep reactions to obtain the target compounds .Molecular Structure Analysis

The molecular formula of 2-Methylthiazole-5-carbaldehyde is C5H5NOS . Its average mass is 127.164 Da and its monoisotopic mass is 127.009186 Da .Physical and Chemical Properties Analysis

2-Methylthiazole-5-carbaldehyde is a yellow liquid. It has a molecular weight of 127.17 . It is stored at a temperature between 2-8°C in an inert atmosphere .科学研究应用

抗氧化剂应用

2-甲基噻唑-5-甲醛作为噻唑的衍生物,在开发抗氧化剂化合物方面具有潜在应用。 噻唑衍生物因其清除自由基和预防氧化应激的能力而得到研究,氧化应激是许多疾病的常见因素 .

止痛和抗炎应用

该化合物的结构有利于修饰,使研究人员能够合成具有止痛和抗炎作用的衍生物。 这些特性在开发具有较少副作用的新型止痛药物方面特别有价值 .

抗菌和抗真菌应用

噻唑衍生物,包括那些衍生自2-甲基噻唑-5-甲醛的衍生物,已显示出抗菌和抗真菌活性。 这使得它们成为开发治疗感染的新药物的候选药物,尤其是在抗生素耐药性日益成为关注点的时代 .

抗病毒和抗逆转录病毒应用

对噻唑类化合物的研究表明,它们具有作为抗病毒和抗逆转录病毒剂的潜力。 这包括创造针对艾滋病毒的新治疗方法的可能性,利用2-甲基噻唑-5-甲醛的结构灵活性来开发可以抑制病毒复制的化合物 .

神经保护应用

噻唑衍生物的神经保护特性表明,2-甲基噻唑-5-甲醛可用于合成化合物以保护神经元健康。 此应用对阿尔茨海默病和帕金森病等疾病具有重要意义,因为神经退行性变是这些疾病的主要问题 .

抗肿瘤和细胞毒性应用

2-甲基噻唑-5-甲醛最具前景的应用之一是癌症研究领域。 噻唑衍生物已被证明具有抗肿瘤和细胞毒性活性,使其在寻找新的癌症治疗方法方面具有价值 .

利尿剂应用

噻唑衍生物也因其利尿特性而受到探索。 此应用对于控制高血压和水肿等疾病至关重要,因为控制体液平衡至关重要 .

抗惊厥应用

最后,噻唑衍生物的抗惊厥活性表明,2-甲基噻唑-5-甲醛可以有助于开发治疗癫痫发作的新方法,为现有的药物提供替代方案 .

安全和危害

作用机制

Target of Action:

The primary target of 2-Methylthiazole-5-carbaldehyde Thiazoles, including 2-Methylthiazole-5-carbaldehyde , often participate in various biological activities, such as antitumor and cytotoxic effects . These activities may involve interactions with specific cellular components or enzymes.

Mode of Action:

The mode of action likely involves the following steps:

- Absorption : The compound is absorbed, although specific details are not available .

- Transmetalation : Thiazoles, including 2-Methylthiazole-5-carbaldehyde , can participate in Suzuki–Miyaura (SM) cross-coupling reactions. In SM coupling, transmetalation occurs with formally nucleophilic organic groups, which transfer from boron to palladium. This process leads to the formation of new carbon–carbon bonds .

- Oxidative Addition : The compound may undergo oxidative addition, where palladium becomes oxidized through its donation of electrons to form new Pd–C bonds .

Pharmacokinetics (ADME Properties):

- Absorption : The compound is absorbed, but details are scarce .

- Distribution : The volume of distribution is not available .

Result of Action:

The molecular and cellular effects of 2-Methylthiazole-5-carbaldehyde Its potential antitumor and cytotoxic properties suggest involvement in cellular processes related to cell growth, survival, or apoptosis .

生化分析

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELBTTSDCRQQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552860 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-60-7 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-thiazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

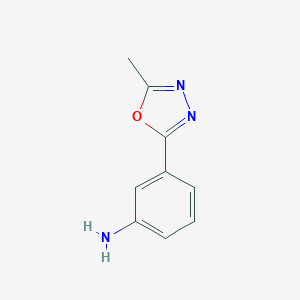

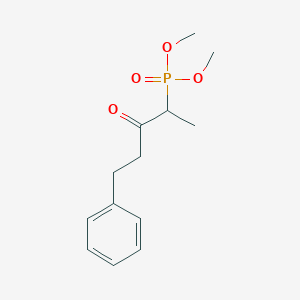

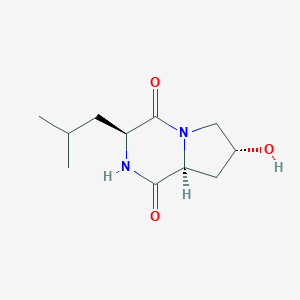

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)

![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)

![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)